molecular formula C10H12F3NO B2547951 N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine CAS No. 1708924-46-2

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine

Cat. No.: B2547951
CAS No.: 1708924-46-2
M. Wt: 219.207
InChI Key: ZQDJMCVRMLEGFP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol It is characterized by the presence of a trifluorophenoxy group attached to an ethanamine backbone, with two methyl groups on the nitrogen atom

Scientific Research Applications

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with the signal word being "Danger" . The hazard statement is H226, which indicates that it is flammable . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P235 (Keep cool), and P403 (Store in a well-ventilated place) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine typically involves the reaction of 3,4,5-trifluorophenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage . The reaction mixture is then heated to promote the reaction, and the product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine involves its interaction with specific molecular targets. The trifluorophenoxy group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can modulate various signaling pathways by binding to receptors or enzymes, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(4-fluorophenoxy)ethanamine
  • N,N-Dimethyl-2-(3,5-difluorophenoxy)ethanamine
  • N,N-Dimethyl-2-(3,4-difluorophenoxy)ethanamine

Uniqueness

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine is unique due to the presence of three fluorine atoms on the phenoxy group, which significantly alters its chemical and physical properties compared to similar compounds. The trifluorophenoxy group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N,N-dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14(2)3-4-15-7-5-8(11)10(13)9(12)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDJMCVRMLEGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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